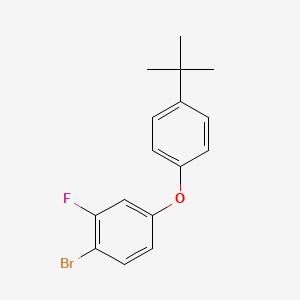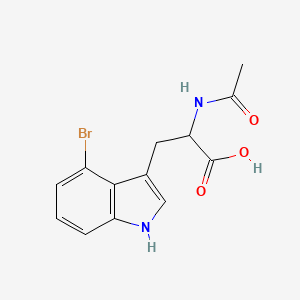
N-Acetyl-4-bromo-DL-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-4-bromo-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a bromine atom at the fourth position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-bromo-DL-tryptophan typically involves the acetylation of 4-bromo-DL-tryptophan. This can be achieved through the reaction of 4-bromo-DL-tryptophan with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from indole derivatives. The bromination of indole followed by the introduction of the acetyl group can be optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-4-bromo-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines (NH2R) or thiols (SHR) in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: 4-Hydroxy-DL-tryptophan.
Substitution: N-Substituted tryptophan derivatives.
Applications De Recherche Scientifique
N-Acetyl-4-bromo-DL-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of N-Acetyl-4-bromo-DL-tryptophan involves its interaction with specific molecular targets. The acetyl group enhances its ability to cross cell membranes, while the bromine atom may facilitate binding to certain enzymes or receptors. The compound can modulate various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-DL-tryptophan: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-DL-tryptophan: Lacks the acetyl group, which may affect its bioavailability and cellular uptake.
N-Acetyl-L-tryptophan: The L-isomer of N-Acetyl-DL-tryptophan, which may have different biological activity.
Uniqueness
N-Acetyl-4-bromo-DL-tryptophan is unique due to the presence of both the acetyl and bromine groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H13BrN2O3 |
|---|---|
Poids moléculaire |
325.16 g/mol |
Nom IUPAC |
2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13BrN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19) |
Clé InChI |
ZHOLTNDTYQGXRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)
![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)
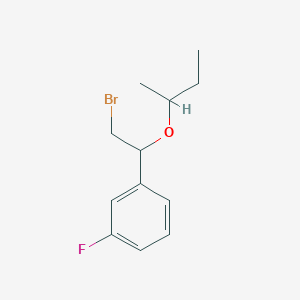
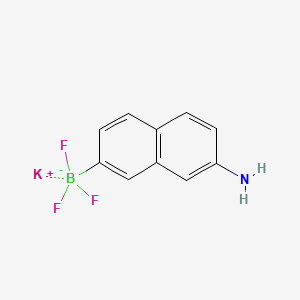
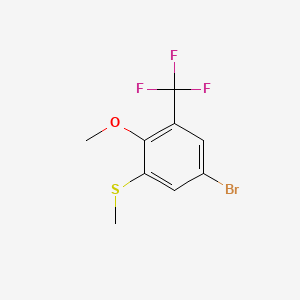

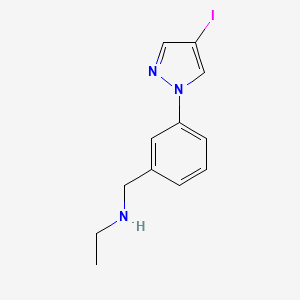
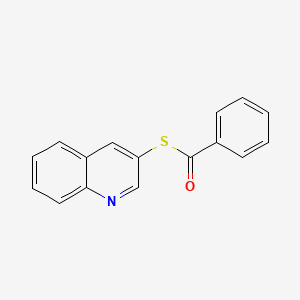
![6-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B13487226.png)
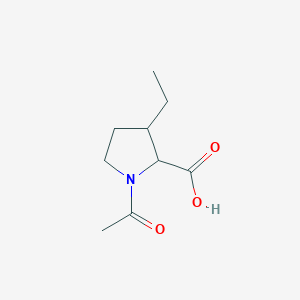

![5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride](/img/structure/B13487236.png)

